methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate
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Overview
Description
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This compound is often used in peptide synthesis due to its ability to protect amino acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps, starting with the protection of amino acids using benzyloxycarbonyl and tert-butoxycarbonyl groups. The protected amino acids are then coupled using common peptide coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The reaction conditions often include room temperature and the absence of a base to enhance amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can handle the multiple steps required for the protection and coupling of amino acids. The use of high-throughput techniques and optimized reaction conditions can significantly improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove protecting groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group can yield the corresponding amine, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-purity peptides for various applications
Mechanism of Action
The mechanism of action of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE involves the protection of amino acids during peptide synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-AMINOHEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
- METHYL 2-{2-[2-(6-AMINO-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE
Uniqueness
The uniqueness of METHYL 2-{2-[2-(6-{[(BENZYLOXY)CARBONYL]AMINO}-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANAMIDO)PROPANAMIDO]-3-PHENYLPROPANAMIDO}-3-PHENYLPROPANOATE lies in its dual protection strategy, which allows for greater control and selectivity in peptide synthesis. This dual protection is not commonly found in similar compounds, making it particularly valuable in complex peptide synthesis .
Properties
Molecular Formula |
C41H53N5O9 |
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Molecular Weight |
759.9 g/mol |
IUPAC Name |
methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C41H53N5O9/c1-28(35(47)44-33(25-29-17-9-6-10-18-29)37(49)45-34(38(50)53-5)26-30-19-11-7-12-20-30)43-36(48)32(46-40(52)55-41(2,3)4)23-15-16-24-42-39(51)54-27-31-21-13-8-14-22-31/h6-14,17-22,28,32-34H,15-16,23-27H2,1-5H3,(H,42,51)(H,43,48)(H,44,47)(H,45,49)(H,46,52) |
InChI Key |
NSRDBQKKRWCZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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